Array ( [bid] => 12363073 )
3,4,5-Pyridinetricarboxylic acid, 1,4-dihydro-2,6-dimethyl-, 3,5-diethyl ester, also known as diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, is a synthetic organic compound belonging to the class of dihydropyridine derivatives. Its molecular formula is , and it has a molecular weight of approximately 253.29 g/mol. This compound features a pyridine ring with three carboxylic acid groups and two ethyl ester substituents, which contribute to its unique chemical properties and reactivity.
These reactions make it valuable in synthetic organic chemistry for constructing more complex molecules.
Synthesis of 3,4,5-pyridinetricarboxylic acid typically involves multi-step organic reactions:
This compound has potential applications in various fields:
Interaction studies involving this compound focus on its biological effects and potential interactions with other drugs or biological molecules. Key areas include:
Several compounds share structural similarities with 3,4,5-pyridinetricarboxylic acid. Here are a few notable examples:
These compounds highlight the unique structural complexity of 3,4,5-pyridinetricarboxylic acid while demonstrating its potential versatility in various applications.
The compound 3,4,5-pyridinetricarboxylic acid, 1,4-dihydro-2,6-dimethyl-, 3,5-diethyl ester adheres to IUPAC nomenclature rules, which prioritize positional numbering and functional group hierarchy. Breaking down its name:
This structure belongs to the 1,4-dihydropyridine (1,4-DHP) class, widely studied for their redox-active properties and applications in medicinal chemistry. Unlike classical Hantzsch esters—which feature two ester groups at positions 3 and 5—this derivative introduces a third carboxyl group at position 4, creating a tricarboxylic acid scaffold. The presence of both esterified and free carboxyl groups enables diverse reactivity, including hydrogen bonding and metal coordination.
Table 1: Structural Comparison of Selected Pyridinetricarboxylate Derivatives
The structural classification hinges on the interplay between the dihydropyridine core and carboxyl/ester groups. The 1,4-dihydro configuration imparts planarity to the ring, while methyl groups at 2 and 6 enhance steric stability. The 3,5-diethyl esters and 4-carboxylic acid create a polar-apolar dichotomy, influencing solubility and intermolecular interactions.
The synthesis of pyridinetricarboxylic acid derivatives traces back to early 20th-century investigations into pyridine functionalization. Arthur Hantzsch’s 1881 discovery of the four-component reaction between aldehydes, β-ketoesters, and ammonia laid the groundwork for dihydropyridine chemistry. Traditional Hantzsch esters, such as diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate, became pivotal in pharmaceuticals (e.g., nifedipine) due to their calcium channel-blocking activity.
The evolution toward tricarboxylates emerged from efforts to modify redox properties and expand catalytic applications. For instance, the introduction of a third carboxyl group at position 4 in pyridinetricarboxylic acid derivatives enables chelation with metals, a feature exploited in organocatalysis. Early syntheses of tricarboxylic acids, such as dinicotinic acid (pyridine-3,5-dicarboxylic acid), involved decarboxylation of higher carboxylated precursors. Modern adaptations employ selective esterification strategies to preserve specific carboxyl groups while functionalizing others, as seen in the target compound’s 3,5-diethyl ester configuration.
The development of sodium carboxylate derivatives (e.g., 3,5-diethyl 1,4-dihydro-2,6-dimethyl-3,4,5-pyridinetricarboxylate monosodium salt) highlights advancements in solubility modulation for aqueous-phase reactions. These innovations underscore the enduring relevance of pyridinetricarboxylic acid derivatives in synthetic and applied chemistry.